tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo
Description
This compound features a bicyclo[3.1.0]hexane core with a 3-azabicyclo structure, modified by a tert-butyl carboxylate group at position 3 and a 4-chloro-1,3,5-triazin-2-yl(methyl)amino substituent at position 4. The endo configuration (1R,5S,6R) dictates its stereochemical orientation, influencing its molecular interactions and physicochemical properties. The 4-chloro-triazine moiety introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the tert-butyl group enhances steric bulk and metabolic stability. This compound is likely used as an intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors requiring rigid, conformationally constrained scaffolds .
Properties
IUPAC Name |
tert-butyl (1R,5S)-6-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN5O2/c1-14(2,3)22-13(21)20-5-8-9(6-20)10(8)19(4)12-17-7-16-11(15)18-12/h7-10H,5-6H2,1-4H3/t8-,9+,10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUXFFFBSUTQCN-ULKQDVFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)C3=NC(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)C3=NC(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bicyclic Framework: The bicyclo[3.1.0]hexane core is synthesized through a series of cyclization reactions. This involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with a chlorinated triazine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of triazine derivatives with different functional groups.
Scientific Research Applications
tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and bicyclic structure play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on substituents, synthesis methods, and applications:
Key Structural and Functional Differences:
- Electrophilic vs. Nucleophilic Moieties : The target compound’s 4-chloro-triazine group enables nucleophilic aromatic substitution, distinguishing it from analogs like BP 1176 (carboxylic acid) or Compound 43 (sulfonamide), which rely on hydrogen bonding or ionic interactions .
- Biological Activity : While the target compound’s triazine group may target nucleotide-binding enzymes (e.g., kinases), analogs like Compound 43 show specificity for mutant IDH1 in leukemia .
Research Findings:
- The tert-butyl group universally enhances metabolic stability across analogs .
- Fluorinated derivatives (e.g., N-(2,2-difluorocyclopropyl)-4-methoxybenzamide) exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity .
- Sulfonamide-containing compounds (e.g., Compound 43) demonstrate high enzyme inhibition potency, attributed to strong hydrogen-bonding interactions .
Biological Activity
The compound tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo (CAS Number: 2378490-29-8) is a complex organic molecule characterized by a unique bicyclic structure and the presence of a triazine ring. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Molecular Formula and Weight
- Molecular Formula : C14H20ClN5O2
- Molecular Weight : 325.8 g/mol
Structural Features
The compound features:
- A triazine ring , which is known for its versatility in forming complexes with various biological targets.
- A bicyclo[3.1.0]hexane framework , contributing to its structural rigidity and potential interactions with biological systems.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Framework : Achieved through cyclization reactions under specific catalytic conditions.
- Introduction of the Triazine Ring : Conducted via nucleophilic substitution, where precursors react with chlorinated triazine derivatives.
- Esterification : Finalized by reacting the carboxylic acid group with tert-butyl alcohol to form the ester.
The biological activity of tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural components enhance its binding affinity and specificity, potentially leading to various pharmacological effects.
Pharmacological Studies
Recent studies have indicated that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary tests suggest effectiveness against certain bacterial strains.
- Anticancer Activity : In vitro studies have shown that it may inhibit the proliferation of cancer cells through apoptosis induction.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges.
-
Anticancer Potential :
- Research published in indicated that treatment with this compound resulted in a reduction of cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
